Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate

Description

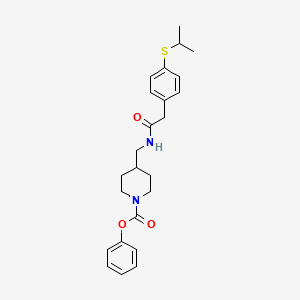

Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core modified with a phenyl carboxylate group and an acetamido-linked 4-(isopropylthio)phenyl moiety. Its isopropylthio group may confer unique lipophilicity and metabolic stability compared to analogs with alternative substituents .

Properties

IUPAC Name |

phenyl 4-[[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3S/c1-18(2)30-22-10-8-19(9-11-22)16-23(27)25-17-20-12-14-26(15-13-20)24(28)29-21-6-4-3-5-7-21/h3-11,18,20H,12-17H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIELFMJZUHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Properties : Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. Similar piperidine derivatives are known to interact with opioid receptors, suggesting potential for pain management therapies.

- Mechanism of Action : The compound may modulate the activity of specific molecular targets such as receptors or enzymes, leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or modulate neurotransmitter systems.

2. Chemical Synthesis

- Building Block : It serves as a versatile building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations.

- Reactions : The compound can undergo oxidation, reduction, and substitution reactions using common reagents like potassium permanganate and lithium aluminum hydride.

3. Materials Science

- Development of New Materials : Due to its unique chemical structure, it can be utilized in the development of novel materials with specific properties tailored for industrial applications.

The biological activity of Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate is primarily attributed to its interaction with various receptors:

- Opioid Receptor Modulation : Compounds similar to this have been shown to interact with μ-opioid receptors, indicating potential analgesic effects.

- Antimicrobial Activity : Preliminary studies suggest that related compounds possess antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The compound may exhibit antioxidant activity beneficial for reducing oxidative stress in cells.

- Cytotoxic Effects : Some studies indicate potential cytotoxicity against cancer cell lines, suggesting applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Analgesic Properties : A study investigating piperidine derivatives found that they could effectively modulate pain pathways in animal models, demonstrating similar properties to those expected from this compound.

- Antimicrobial Studies : Research has shown that derivatives containing thioether groups exhibit enhanced activity against resistant bacterial strains, highlighting the potential for this compound in addressing antibiotic resistance.

- Cancer Research : Investigations into the cytotoxic effects of related compounds on various cancer cell lines have shown promise, suggesting that this compound could be further studied for its anticancer potential.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound shares structural motifs with several analogs, including:

- ADC1730 (C₂₇H₃₀N₄O₆): Features a phenylacetamido group but incorporates maleimide and valine-alanine-PAB (para-aminobenzyloxycarbonyl) moieties for antibody-drug conjugate (ADC) applications .

- ADC1740 (C₃₄H₃₃N₅O₁₀): Extends ADC1730 with a para-nitrophenyl (PNP) carbonate group, enhancing reactivity for bioconjugation .

- Compound 4 (from ): Contains a piperazine core with bromophenyl and chlorophenyl substituents, formulated for oral administration alongside paclitaxel (PTX) .

Key Differences :

- Functional Groups : The isopropylthio group in the target compound contrasts with ADC1730/1740’s maleimide (for covalent binding) and Compound 4’s halogenated aryl groups (for electronic modulation).

- Applications: ADC1730/1740 are designed for targeted therapies, while Compound 4 focuses on pharmacokinetic modulation.

Physicochemical and Pharmacokinetic Comparisons

*Calculated based on structural analysis.

- Lipophilicity : The isopropylthio group in the target compound likely increases logP compared to ADC1730/1740 (polar maleimide) but reduces it relative to Compound 4’s halogenated aromatics.

Research Findings and Mechanistic Insights

- ADC1730/1740 : Demonstrated efficacy in ADC frameworks due to their cleavable linkers and controlled payload release .

- Compound 4 : Enhanced PTX bioavailability via inhibition of efflux transporters (e.g., P-glycoprotein), attributed to its piperazine backbone and halogenated aryl groups .

- Target Compound: Hypothesized to interact with sulfhydryl-dependent enzymes (e.g., cysteine proteases) or redox-sensitive targets due to the isopropylthio group. No direct activity data exists, but piperidine derivatives are known to modulate central nervous system (CNS) targets and ion channels.

Biological Activity

Chemical Structure and Properties

Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate features a complex structure comprising a piperidine ring, an acetamido group, and a phenyl moiety. The presence of an isopropylthio group enhances lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to exhibit effects similar to other piperidine derivatives, which often act on opioid receptors or modulate neurotransmitter systems.

Potential Mechanisms:

- Opioid Receptor Modulation : Compounds with piperidine structures frequently interact with μ-opioid receptors, leading to analgesic effects.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other phenolic compounds that inhibit tyrosinase, which plays a role in melanin biosynthesis .

Pharmacological Effects

Research indicates that derivatives similar to this compound can exhibit various pharmacological effects:

- Antimicrobial Activity : Some studies have shown that related compounds possess antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The compound may demonstrate antioxidant activity, which is beneficial in reducing oxidative stress in cells.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating possible applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

Q & A

What are the established synthetic routes for Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate?

Level : Basic

Methodological Answer :

The synthesis typically involves a multi-step approach:

Core Piperidine Formation : A piperidine ring is functionalized via nucleophilic substitution or reductive amination. For example, tert-butyl piperidine carboxylate derivatives are synthesized using tert-butyl chloroformate and piperidine intermediates .

Acetamido Linkage : The acetamido group is introduced via coupling reactions. Similar compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) use carbodiimide-mediated coupling of carboxylic acids with amines .

Isopropylthio Group Installation : Thioether formation via alkylation of 4-mercaptophenyl derivatives with isopropyl halides .

Purification : Column chromatography and recrystallization are standard, with purity confirmed by HPLC or NMR .

How can researchers confirm the structural integrity of this compound and its intermediates?

Level : Basic

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks. For example, piperidine ring protons appear as distinct multiplets (δ 1.5–3.0 ppm), while aromatic protons resonate at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. A derivative with a piperidine-carboxylate core showed an [M+H]+ peak at m/z 276.37 .

- Infrared Spectroscopy (IR) : Stretching frequencies for amide bonds (1650–1700 cm⁻¹) and ester carbonyls (1720–1750 cm⁻¹) validate functional groups .

What advanced strategies are used to study this compound’s biological targets?

Level : Advanced

Methodological Answer :

- Enzyme Inhibition Assays : Test activity against acetylcholinesterase or kinases using fluorogenic substrates (e.g., acetylthiocholine iodide hydrolysis monitored at 412 nm) .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding interactions with proteins like PDEδ or acetylcholine receptors .

- Proteolysis-Targeting Chimeras (PROTACs) : Incorporate the compound into PROTACs to study targeted protein degradation, as seen in opto-dALK derivatives .

How can structural analogs be designed to enhance solubility or target selectivity?

Level : Advanced

Methodological Answer :

- Functional Group Modifications : Replace the phenyl ester with a tert-butyl group to improve lipophilicity (logP reduction by ~0.5 units) .

- Isosteric Replacements : Substitute the isopropylthio group with a sulfoxide or sulfone to modulate electronic effects and metabolic stability .

- Structure-Activity Relationship (SAR) Studies : Systematic variation of the piperidine’s N-substituent (e.g., benzyl vs. isopropyl) to assess impact on receptor affinity .

What analytical methods ensure batch-to-batch consistency in purity and stability?

Level : Basic

Methodological Answer :

- HPLC Analysis : Use a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) for separation. Retention times should deviate <2% between batches .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions, then monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C indicate robustness .

How can researchers investigate the metabolic pathways of this compound?

Level : Advanced

Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Detect metabolites via UPLC-QTOF-MS .

- CYP450 Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4 substrate dibenzylfluorescein) to identify isoform-specific interactions .

- Stable Isotope Labeling : Synthesize deuterated analogs to trace metabolic intermediates in vivo .

What computational tools predict physicochemical properties critical for formulation?

Level : Advanced

Methodological Answer :

- logP and Solubility Prediction : Tools like ACD/Labs or ChemAxon calculate partition coefficients (estimated logP ~3.5 for this compound) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .

- pKa Determination : Use MarvinSketch to predict ionizable groups (e.g., piperidine nitrogen pKa ~8.5) .

How is the compound’s stereochemical purity validated during synthesis?

Level : Advanced

Methodological Answer :

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (80:20) to resolve enantiomers. >99% ee is acceptable for pharmacological studies .

- Optical Rotation : Compare experimental values ([α]D) with literature data for tert-butyl piperidine derivatives (e.g., +15° to +25°) .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.